N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a triazole ring, and a pyrazolopyridine core. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolopyridine ring.
Introduction of the triazole ring: The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes.
Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where the fluorobenzyl group is attached to the triazole ring.
Final coupling: The final step involves coupling the intermediate with a carboxamide group to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, and electrophiles like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
AB-FUBINACA: A synthetic cannabinoid with a similar fluorobenzyl group.
5F-AB-P7AICA: Another synthetic cannabinoid with a similar triazole ring.
Indole derivatives: Compounds with similar biological activities but different core structures.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16FN7O |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16FN7O/c1-11-7-14(15-8-21-25(2)16(15)22-11)17(27)23-18-20-10-26(24-18)9-12-3-5-13(19)6-4-12/h3-8,10H,9H2,1-2H3,(H,23,24,27) |
InChI Key |
CVISASWKJPJNNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=NN(C=N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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